3h-Imidazo[4,5-c]pyridine-6-carboxylic acid
Description
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid (IUPAC name: 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid), commonly known as spinacine, is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine moiety. Its molecular formula is C₇H₉N₃O₂, with a molecular weight of 179.17 g/mol . Spinacine exists in an amphionic form due to tautomerization, as confirmed by X-ray crystallography, where the N(3) atom of the imidazole ring is protonated .
This compound is notable for its immunomodulatory activity, as demonstrated in marine-derived extracts where it was identified as a key bioactive ingredient . It is also a precursor in synthesizing rexinoids (RXR agonists) and other pharmacologically active derivatives. Spinacine derivatives are synthesized via methods like the Pictet-Spengler reaction of histidine with aldehydes .
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNZZHNKRQNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263068 | |
| Record name | 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-38-3 | |
| Record name | 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 3h-Imidazo[4,5-c]pyridine-6-carboxylic acid are the GABA A receptors . These receptors play a crucial role in the central nervous system as they mediate inhibitory neurotransmission. The compound acts as a positive allosteric modulator of these receptors.
Mode of Action
This compound interacts with its targets, the GABA A receptors, by enhancing their activity. This results in an increase in the inhibitory neurotransmission in the central nervous system. The compound also influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism.
Biochemical Pathways
The compound affects various biochemical pathways. One of the key pathways influenced by this compound is the NF-kappaB pathway . IKK-ɛ and TBK1, which are part of this pathway, activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation. This pathway plays a significant role in immune and inflammatory responses.
Pharmacokinetics
It is known that the compound has high gi absorption. . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of this compound is the modulation of various cellular functions. By acting as a positive allosteric modulator of GABA A receptors, it can influence the functioning of the central nervous system. Additionally, by affecting various cellular pathways, it can influence the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability
Biochemical Analysis
Biochemical Properties
3h-Imidazo[4,5-c]pyridine-6-carboxylic acid interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism. The nature of these interactions is complex and multifaceted, involving both direct binding interactions and indirect effects on enzyme activity and protein function.
Cellular Effects
The effects of this compound on cells are diverse and wide-ranging. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to act as a positive allosteric modulator of the GABA A receptor.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways it is involved in is currently limited.
Biological Activity
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C8H7N3O2, with a molecular weight of 177.16 g/mol. The compound features a fused bicyclic system consisting of an imidazole ring and a pyridine ring, with a carboxylic acid functional group at the 6-position. This structure is crucial for its biological activity and interaction with various biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia
The presence of specific substituents on the phenyl groups can enhance this antimicrobial activity, as observed in studies where chlorine or methyl groups were introduced .
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. It acts on various cancer cell lines by inhibiting key pathways involved in tumor growth and survival. Notably:
- PARP Inhibition : Certain derivatives have demonstrated moderate to high PARP inhibitory activity, which can increase the sensitivity of tumor cells to chemotherapy agents like temozolomide. For instance, one derivative showed an IC50 value of 8.6 nM against breast cancer cells .
- Targeting Glucosamine-6-phosphate Synthase : This enzyme is a potential target for new imidazo[4,5-c]pyridine derivatives in treating fungal infections and certain cancers .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound exhibits significant binding affinity to various enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as methionyl-tRNA synthetase in Trypanosoma brucei, which is crucial for developing antitrypanosomal drugs .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A comparative analysis showed that derivatives with halogen substitutions exhibited enhanced activity against E. coli and S. aureus. The introduction of methyl groups at specific positions led to increased potency against these strains.
- Cancer Therapeutics : A series of experiments evaluated the effect of different imidazo[4,5-c]pyridine derivatives on breast cancer cell lines. The results indicated that compounds with specific functional groups significantly inhibited cell proliferation compared to controls.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | N/A | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | N/A | Effective against Gram-negative bacteria |
| Anticancer | Breast cancer cell lines | 8.6 nM | PARP inhibitor; enhances chemotherapy sensitivity |
| Antitrypanosomal | Trypanosoma brucei | <50 nM | Inhibits methionyl-tRNA synthetase |
Chemical Reactions Analysis
Carboxylic Acid-Directed Reactions
The carboxylic acid group enables classic transformations for derivative synthesis:
Esterification
Reaction with methanol and thionyl chloride produces the methyl ester (C₈H₉N₃O₂), as demonstrated in the synthesis of related imidazopyridine derivatives .
Example :
Amide Formation
Coupling with amino acid benzyl esters (e.g., L-Val-OBzl, L-Met-OBzl) via carbodiimide reagents yields peptidomimetic derivatives . These reactions typically proceed in THF or DMF under mild conditions.
Key Applications :
-
Synthesis of bioactive conjugates for enzyme inhibition studies .
-
Structural diversification for pharmacological optimization .
Ring-Specific Reactivity
The bicyclic imidazopyridine core participates in electrophilic substitutions and cycloadditions:
Electrophilic Aromatic Substitution
-
Nitration : Directed by the electron-rich imidazole ring, nitration occurs at position 7 under HNO₃/H₂SO₄ conditions .
-
Halogenation : Bromination with Br₂/FeCl₃ yields 7-bromo derivatives, pivotal for Suzuki-Miyaura cross-couplings .
Cyclocondensation
Reaction with formaldehyde and amino acids (e.g., histidine) forms tricyclic adducts via Pictet-Spengler mechanisms, mimicking natural product biosynthesis .
Decarboxylation and Functionalization
Controlled thermal decarboxylation (180–200°C) generates 3H-imidazo[4,5-c]pyridine, a versatile intermediate for further functionalization.
Comparative Decarboxylation Rates :
| Condition | Product | Yield (%) |
|---|---|---|
| Pyridine, 180°C, 2 hr | 3H-imidazo[4,5-c]pyridine | 78 |
| CuO, DMF, 160°C, 4 hr | 6-Nitro derivative | 65 |
Synthetic Methodology Comparison
Key routes for derivatives include:
Reactivity vs. Structural Analogues
The tert-butylphenyl substituent and fused ring system confer unique reactivity compared to simpler imidazoles:
| Compound | Key Reaction | Distinct Feature |
|---|---|---|
| Imidazo[1,2-a]pyridine | Electrophilic substitution | Lower regioselectivity |
| 1-Methylimidazo[4,5-c]pyridine | N-Alkylation | Reduced steric hindrance |
| 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid | Amide coupling | Enhanced solubility and target affinity |
Stability and Reaction Optimization
Comparison with Similar Compounds
Key Differences :
- The [4,5-c] isomer (spinacine) has a saturated pyridine ring, enabling hydrogenation and distinct tautomerization, while the [4,5-b] isomer is aromatic.
- The [4,5-b] derivatives exhibit RXR partial agonism , making them promising candidates for treating metabolic disorders with lower teratogenic risk compared to full agonists like bexarotene .
Substituted Derivatives
Fluorophenyl-Substituted Derivatives
The introduction of a 4-fluorophenyl group enhances lipophilicity and receptor binding:
Impact of Substituents :
- Fluorine increases metabolic stability and membrane permeability.
- Esterification (e.g., methyl ester) masks the carboxylic acid, enhancing cell penetration .
Benzimidazole Analogues
Benzimidazole-based compounds share structural similarities but differ in ring fusion and applications:
Key Contrast :
- Benzimidazoles are fully aromatic, leading to planar structures ideal for intercalation (e.g., DNA targeting).
- Spinacine’s reduced pyridine ring allows conformational flexibility, aiding interactions with immune receptors .
Pharmacological Data
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized pyridine precursors. For example, tert-butyl ester-protected derivatives (e.g., (S)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) are synthesized via Pd-catalyzed coupling or acid-catalyzed cyclization, followed by deprotection . Optimization of reaction conditions (e.g., temperature, catalysts) is critical to avoid side products like over-alkylated imidazo-pyridines .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) is used to assess purity (>95% is typical for bioactive derivatives) . Structural confirmation requires nuclear magnetic resonance (NMR; ¹H, ¹³C) for backbone assignments and mass spectrometry (MS) for molecular weight verification. For chiral derivatives, circular dichroism (CD) or chiral HPLC is recommended .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer : The carboxylic acid group enhances water solubility, but lipophilic substituents (e.g., tert-butyl esters) may require DMSO or ethanol for dissolution. Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) are essential; derivatives like PD123319 show stability in buffered saline for 24 hours at 37°C .
Advanced Research Questions
Q. How do structural modifications at the 6-carboxylic acid position affect biological activity (e.g., receptor binding)?
- Methodological Answer : Substituents at the 6-position significantly modulate receptor affinity. For example, PD123319 (a diphenylacetyl derivative) acts as a potent angiotensin AT2 receptor antagonist (IC₅₀ < 1 nM), while esterification (e.g., tert-butyl) reduces binding due to steric hindrance . Computational docking studies (e.g., AutoDock Vina) can predict interactions with receptor pockets, validated via radioligand displacement assays .
Q. What in vitro models are suitable for evaluating immunomodulatory effects of this compound?
- Methodological Answer : Spinacin (a tetrahydro derivative) showed immunomodulatory activity in macrophage-based assays (e.g., LPS-induced TNF-α suppression). Researchers should use primary murine macrophages or THP-1 cells, with cytokine profiling (ELISA or multiplex assays) and NF-κB pathway analysis (Western blot) . Contradictory results (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from cell-type-specific responses, requiring dose-response validation .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies (e.g., angiotensin receptor vs. immunomodulatory activity) may stem from structural variations (e.g., tetrahydro vs. aromatic core) or assay conditions. Meta-analysis of published IC₅₀ values and standardized protocols (e.g., uniform cell lines, agonist concentrations) are critical. For example, PD123319’s AT2 selectivity was confirmed using receptor-knockout models .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer : Prodrug approaches (e.g., esterification of the carboxylic acid) improve oral bioavailability. PD123319 di(trifluoroacetate) demonstrates enhanced absorption in rodent models, with plasma half-life extension via PEGylation . Pharmacokinetic parameters (Cmax, Tmax) should be quantified using LC-MS/MS .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
